
Climacostol
Overview
Description
Climacostol is a naturally occurring resorcinolic lipid produced by the freshwater ciliate protozoan Climacostomum virens. This compound serves as a chemical defense mechanism against a variety of predators and assists in the carnivorous feeding of the organism . This compound has garnered significant attention due to its potent antimicrobial and anticancer properties, making it a subject of extensive scientific research .
Preparation Methods
The synthesis of climacostol involves several key steps. One of the primary methods includes the use of methoxymethyl ether (MOM) as a protecting group, which can be removed in a weakly acidic environment to yield the biologically active (Z)-configuration of this compound . The Wittig olefination reaction is a crucial step in constructing the carbon-carbon double bond in the alkenyl moiety of this compound .
Chemical Reactions Analysis
Climacostol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive species involved in various biological processes.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, particularly at the hydroxyl groups on the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Climacostol has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying resorcinolic lipids and their chemical properties.
Medicine: The compound has shown promise as an antimicrobial and anticancer agent, with studies demonstrating its effectiveness against various bacterial and fungal pathogens, as well as human and rodent tumor cells
Mechanism of Action
Climacostol exerts its effects primarily through the generation of reactive oxygen species (ROS) in the presence of copper ions (Cu(II)). This leads to the cleavage of nuclear and mitochondrial DNA, triggering apoptosis in target cells . The compound’s ability to bind to DNA and promote its cleavage is a key aspect of its cytotoxic mechanism .
Properties
IUPAC Name |
5-[(Z)-non-2-enyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h7-8,10-12,16-17H,2-6,9H2,1H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWFGJNPZKSIEL-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443780 | |
Record name | Climacostol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253158-28-0 | |
Record name | Climacostol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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